1-Phenyl-1H-indene
Overview
Description
1-Phenyl-1H-indene is an organic compound with the molecular formula C15H12. It is a derivative of indene, where a phenyl group is attached to the first carbon of the indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indene can be synthesized through several methods. One common approach involves the reaction of indene with phenylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction typically occurs in an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
1-Phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Products: Oxidation typically leads to the formation of phenylindene ketones or carboxylic acids.
Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield phenylindene alcohols or hydrocarbons.
Substitution:
Reagents and Conditions: Electrophilic or nucleophilic reagents under various conditions.
Scientific Research Applications
1-Phenyl-1H-indene has several applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential .
Industry:
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-indene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Phenyl-1H-indene can be compared with other similar compounds such as:
1H-Indene, 2-phenyl-:
1-Phenylindene (isomeric mixture with 3-Phenylindene):
- Contains a mixture of isomers with phenyl groups attached at different positions on the indene ring .
Uniqueness:
- The unique positioning of the phenyl group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-phenyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-11,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXORBAGTGTXORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941381 | |
Record name | 1-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1961-96-2 | |
Record name | 1-Phenylindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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